![molecular formula C21H33Cl2FN2O2 B2485083 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217688-22-6](/img/structure/B2485083.png)

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

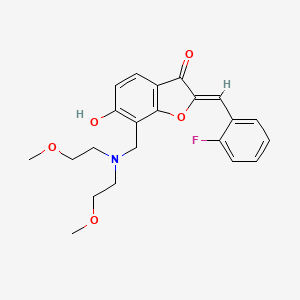

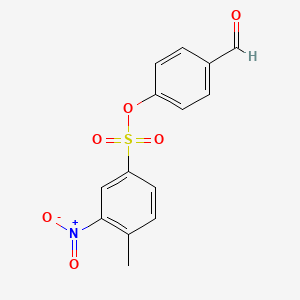

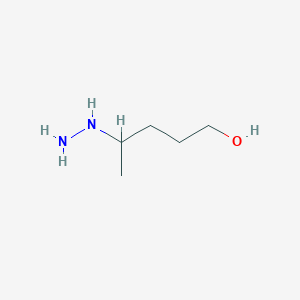

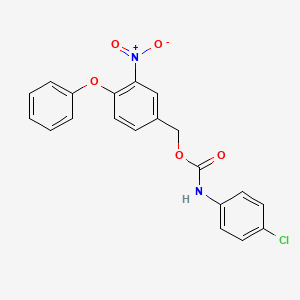

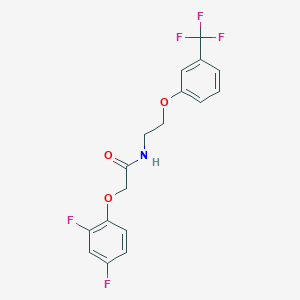

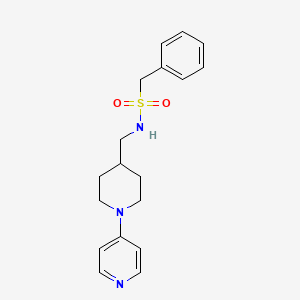

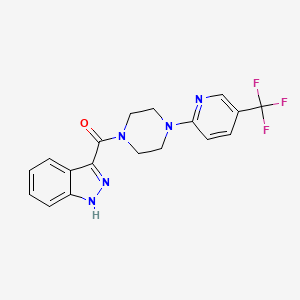

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a highly specialized compound that has garnered significant interest in scientific research. This compound is structurally unique due to its complex molecular arrangement, which includes a bicyclo[2.2.1]heptane backbone, an oxymethylene linkage, and a fluorophenyl-substituted piperazine moiety. Its unique structure makes it a valuable subject for various fields of study, including organic chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane scaffold. This scaffold can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The subsequent introduction of the oxymethylene group is achieved through an alkylation reaction, followed by the attachment of the piperazine derivative via nucleophilic substitution. The fluorophenyl group is introduced in the final stages through a carefully controlled electrophilic aromatic substitution. Industrial production methods for this compound are optimized for yield and purity, often involving catalytic hydrogenation and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes a variety of chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: : The compound can be reduced at the oxymethylene linkage or the fluorophenyl ring using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : The fluorophenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly under basic conditions with strong nucleophiles.

Rearrangement: : Under acidic conditions, the compound may undergo molecular rearrangements that alter its structural configuration.

Major products from these reactions include ketones, alcohols, and various substituted aromatic compounds, each dependent on the specific reagents and conditions applied.

Scientific Research Applications

In chemistry, this compound serves as a model for studying stereochemical effects and reaction mechanisms. Its unique structure makes it an excellent subject for examining the influence of rigid bicyclic systems on chemical reactivity and selectivity.

In biology and medicine, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has potential applications as a pharmacophore. The piperazine moiety is well-known for its bioactive properties, and the fluorophenyl group may enhance binding affinity and specificity for certain biological targets. Research is ongoing to explore its efficacy as a therapeutic agent in neurological disorders and its potential use as a ligand in receptor studies.

In industry, the compound’s robust chemical properties make it a candidate for materials science applications, including the development of novel polymers and advanced composites. Its stability and reactivity under various conditions provide valuable insights for designing new materials with enhanced properties.

Mechanism of Action

The exact mechanism by which 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects is still under investigation. preliminary studies suggest that the compound interacts with specific molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. The piperazine ring is believed to play a crucial role in this interaction, facilitating binding through hydrogen bonding and hydrophobic interactions. The fluorophenyl group may enhance the compound's binding affinity and selectivity, while the bicyclo[2.2.1]heptane backbone provides structural rigidity that aids in the precise positioning of the functional groups.

Comparison with Similar Compounds

Compared to other similar compounds, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out due to its unique combination of structural elements. Similar compounds include:

1-(2-fluorophenyl)piperazine: : Lacks the bicyclo[2.2.1]heptane backbone, leading to different pharmacological properties.

4-(2-fluorophenyl)piperazin-1-yl)methanol: : Contains a simpler structure without the bicyclic system, affecting its reactivity and binding affinity.

Bicyclo[2.2.1]heptane derivatives: : While they share the bicyclic core, they often lack the piperazine and fluorophenyl functionalities, resulting in differing chemical and biological activities.

The uniqueness of this compound lies in its integrated structure, which combines these elements to produce distinctive properties and applications.

There you go

Properties

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31FN2O2.2ClH/c22-20-3-1-2-4-21(20)24-9-7-23(8-10-24)13-19(25)15-26-14-18-12-16-5-6-17(18)11-16;;/h1-4,16-19,25H,5-15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLISCYZMAZZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=CC=C4F)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2485002.png)

![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)

![N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2485019.png)

![2-({1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2485021.png)